6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
The compound "6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one" is a chemical entity that belongs to the class of benzo[b][1,4]thiazin-3(4H)-ones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the physical, chemical, and biological properties of a molecule.
Synthesis Analysis
The synthesis of related benzo[b][1,4]thiazin-3(4H)-one derivatives has been explored in various studies. For instance, a convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones has been achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones . Another study reports the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide . These methods highlight the versatility of synthetic approaches in creating various benzo[b][1,4]thiazin-3(4H)-one derivatives.
Molecular Structure Analysis
The molecular structure of benzo[b][1,4]thiazin-3(4H)-one derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the title compound in one study, 2-(6-Phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1,3-benzothiazole, exhibits dihedral angles that indicate a flattened molecular shape, which is important for its supramolecular interactions . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules.
Chemical Reactions Analysis
The reactivity of benzo[b][1,4]thiazin-3(4H)-one derivatives can be quite diverse. For instance, reactions with various reagents can lead to the formation of Schiff bases, N-formyl derivatives, and triacetyl derivatives, as seen in the study of 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline . The presence of the trifluoromethyl group in the compound of interest may also influence its reactivity, as seen in the study where trifluoromethanesulfanylamide was used to introduce the (trifluoromethyl)thio group into a benzo[e][1,2]thiazine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b][1,4]thiazin-3(4H)-one derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group, for example, can increase the lipophilicity and electron-withdrawing capacity of the molecule, potentially affecting its biological activity. In a study on the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one, the integration of two privileged structures into one skeleton was explored, which could lead to unique physical and chemical properties . Additionally, the in vitro anticancer evaluation of new 2H-benzo[b][1,4]thiazin-3(4H)-one-based 1,2,3-triazoles demonstrated the potential biological relevance of these compounds .
Scientific Research Applications
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Polymer Science
- Application : Trifluoromethyl groups are used in the design of highly transparent polyimide films with low dielectric constants .
- Method : The trifluoromethyl groups are introduced into the polymer chains using a two-step method .
- Results : The resulting film has high optical transparency and a low dielectric constant. It also shows good thermal stability and mechanical properties .
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Catalysis
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Organic Chemistry
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Transition Metal-Mediated Trifluoromethylation
- Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .
- Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : This method has been used to develop new methodologies for trifluoromethylation .
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Synthesis of 6-Trifluoromethyl- Phenanthridines
- Application : Trifluoromethyl groups are used in the synthesis of 6-Trifluoromethyl- Phenanthridines from Diaryl Isonitriles .
- Method : The trifluoromethyl group is introduced by a radical trifluoromethylation reaction .
- Results : A range of 6-trifluoromethyl-phenanthridines were obtained in moderate to good yields .
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Defluorinative Annulation
- Application : Trifluoromethyl groups are used in the defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones .
- Method : The reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions .
- Results : This method gives rise to various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields .
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Transition Metal-Mediated Trifluoromethylation
- Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .
- Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : This method has been used to develop new methodologies for trifluoromethylation .
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Radical Trifluoromethylation
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Photoredox Catalysis
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYQWJTDZXFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371827 |
Source
|
Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | |
CAS RN |
716-82-5 |
Source
|
Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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